Penicillin V Penicillin V Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
Penicillin V, also known as V-cillin or fenospen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin V is a drug which is used for the treatment of mild to moderately severe infections (e. g. dental infection, infections in the heart, middle ear infections, rheumatic fever, scarlet fever, skin infections, upper and lower respiratory tract infections) due to microorganisms. Penicillin V exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin V has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin V is primarily located in the cytoplasm.
Penicillin v is a white crystalline powder. (NTP, 1992)
Brand Name: Vulcanchem
CAS No.: 87-08-1
VCID: VC0151295
InChI: InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
SMILES: CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Molecular Formula: C16H18N2O5S
Molecular Weight: 350.4 g/mol

Penicillin V

CAS No.: 87-08-1

Reference Standards

VCID: VC0151295

Molecular Formula: C16H18N2O5S

Molecular Weight: 350.4 g/mol

Penicillin V - 87-08-1

CAS No. 87-08-1
Product Name Penicillin V
Molecular Formula C16H18N2O5S
Molecular Weight 350.4 g/mol
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Standard InChIKey BPLBGHOLXOTWMN-MBNYWOFBSA-N
Isomeric SMILES CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Impurities Commercially available penicillin ... V preparations may contain small amounts of high molecular weight protein impurities that originate from the fermentation process used to produce the drugs.
SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Canonical SMILES CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)O)C
Colorform white, crystalline powde
Melting Point 248 to 262 °F (Decomposes) (NTP, 1992)
120-128°C
Physical Description Penicillin v is a white crystalline powder. (NTP, 1992)
Solid
Description Penicillin V is a member of the penicillin family exhibiting broad-spectrum antibiotic property. Penicillin V binds to penicillin binding proteins (PBP), the enzymes that catalyze the synthesis of peptidoglycan, which is a critical component of the bacterial cell wall. This leads to the interruption of cell wall synthesis, consequently leading to bacterial cell growth inhibition and cell lysis.
Penicillin V, also known as V-cillin or fenospen, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Penicillin V is a drug which is used for the treatment of mild to moderately severe infections (e. g. dental infection, infections in the heart, middle ear infections, rheumatic fever, scarlet fever, skin infections, upper and lower respiratory tract infections) due to microorganisms. Penicillin V exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Penicillin V has been detected in multiple biofluids, such as urine and blood. Within the cell, penicillin V is primarily located in the cytoplasm.
Penicillin v is a white crystalline powder. (NTP, 1992)
Related CAS 1098-87-9 (mono-hydrochloride salt)
132-98-9 (mono-potassium salt)
147-48-8 (mono-hydrochloride salt)
Shelf Life Stable in air up to 37 °C; relatively stable to acid.
Following reconstitution, penicillin V potassium oral soln should be refrigerated @ 2-8 °C, and any unused soln should be discarded after 14 days. /Penicillin V potassium/
Penicillins are generally inactivated in the presence of heat, alkaline or acid pH, oxidizing agents, alcohols, glycols, and metal ions such as copper, mercury, or zinc. In currently available penicillins, cleavage at any point in the penicillin nucleus, including the beta-lactam ring, results in complete loss of antibacterial activity. The major cause of inactivation of penicillins is hydrolysis of the beta-lactam ring. The course of hydrolysis and nature of the degradation products can vary and are generally influenced by pH. /Penicillins/
In the dry state, natural penicillins and their salts are generally stable for several yr @ room temp; however, the drugs deteriorate more rapidly @ higher temp. /Natural penicillins/
Solutions of penicillin begin to deteriorate upon standing a few days, even in the cold. /Penicillin V potassium/
Solubility less than 1 mg/mL at 55° F (NTP, 1992)
<0.1 g/100mL
In water at pH 1.8 (acidified with hydrochloric acid)= 24 mg/100 ml; soluble in polar organic solvents; practically insol in vegetable oils and in liquid petrolatum.
Sol in alcohol and acetone; insoluble in fixed oils
4.54e-01 g/L
Synonyms Apocillin
Beromycin
Beromycin, Penicillin
Berromycin, Penicillin
Betapen
Fenoxymethylpenicillin
Pen VK
Penicillin Beromycin
Penicillin Berromycin
Penicillin V
Penicillin V Potassium
Penicillin V Sodium
Penicillin VK
Penicillin, Phenoxymethyl
Phenoxymethyl Penicillin
Phenoxymethylpenicillin
Potassium, Penicillin V
Sodium, Penicillin V
V Cillin K
V Sodium, Penicillin
V-Cillin K
VCillin K
Vegacillin
PubChem Compound 6869
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator